12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the reaction of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] with boron tribromide (BBR3) in dichloromethane (DCM) at -78°C, followed by gradual warming to room temperature . The reaction mixture is then quenched with water, washed with sodium bicarbonate (NaHCO3) and brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and similar trifluoromethyl groups.
Trifluoromethyl phenyl sulfone: Used in trifluoromethylation reactions and shares similar functional groups.
Properties
Molecular Formula |
C31H21F6O4P |
---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(10-4-18)31(35,36)37)28(26(20)29)41-42(38,39)40-27(23)25(19)29/h1-12H,13-16H2,(H,38,39) |
InChI Key |
CTPCYTBPPVZQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(F)(F)F)O |
Origin of Product |
United States |
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